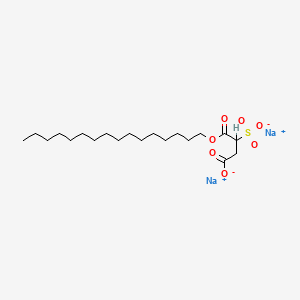

Disodium 1-hexadecyl 2-sulphonatosuccinate

Description

Properties

CAS No. |

42160-83-8 |

|---|---|

Molecular Formula |

C20H36Na2O7S |

Molecular Weight |

466.5 g/mol |

IUPAC Name |

disodium;4-hexadecoxy-4-oxo-3-sulfonatobutanoate |

InChI |

InChI=1S/C20H38O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-20(23)18(17-19(21)22)28(24,25)26;;/h18H,2-17H2,1H3,(H,21,22)(H,24,25,26);;/q;2*+1/p-2 |

InChI Key |

WSOLVYCTMKJMBJ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Disodium 1 Hexadecyl 2 Sulphonatosuccinate

Established Synthetic Pathways for Alkyl Sulphonatosuccinates

The conventional and most widely employed industrial synthesis of monoalkyl sulphonatosuccinates is a two-step process. google.comneutronco.com This method is valued for its efficiency and use of readily available chemical precursors. The general route involves the initial formation of a maleate (B1232345) half-ester, followed by the sulphonation of the carbon-carbon double bond. google.com

The first step in the synthesis is the esterification of maleic anhydride (B1165640) with a long-chain fatty alcohol. zbaqchem.com For the specific synthesis of Disodium (B8443419) 1-hexadecyl 2-sulphonatosuccinate, the alcohol used is 1-hexadecanol (B1195841). This reaction involves the opening of the anhydride ring by the alcohol to form a monoester of maleic acid. pan.pl

The esterification is typically an acid-catalyzed reaction. zbaqchem.com A variety of catalysts can be employed to facilitate this transformation, ranging from homogeneous mineral acids to heterogeneous solid acid catalysts. The choice of catalyst can significantly impact reaction rates, yields, and the sustainability of the process. pan.plresearcher.life The reaction temperature is a critical parameter, generally maintained between 60°C and 150°C. google.com One of the challenges in this step is the potential formation of byproducts like maleic acid and fumaric acid, which may necessitate additional purification steps. zbaqchem.com

Table 1: Catalysts and Conditions for the Esterification of Maleic Anhydride with Alcohols

| Catalyst | Alcohol Reactant | Temperature Range | Key Findings | Reference |

|---|---|---|---|---|

| Sulfuric Acid | Butan-1-ol, 2-methylpropan-1-ol, Butan-2-ol | 383–413 K (110-140 °C) | Effective homogeneous catalyst for producing dibutyl maleate. | pan.pl |

| Phosphotungstic Acid | Butan-1-ol, 2-methylpropan-1-ol, Butan-2-ol | 383–413 K (110-140 °C) | Proved to be the most active catalyst among the four tested for dibutyl maleate synthesis. | pan.pl |

| Amberlyst-15 | 2-ethylhexanol | Not specified | Heterogeneous recyclable catalyst used for both esterification and subsequent sulphonation, allowing for at least 13 consecutive cycles. | researcher.life |

| No Catalyst (Thermal) | Fatty Alcohol | 60-150 °C | The reaction can proceed thermally to form the butenedioic acid half ester. | google.com |

Following esterification, the resulting hexadecyl maleate is sulphonated to introduce the hydrophilic sulphonate group. This is achieved by reacting the maleate ester with a sulphonating agent, most commonly an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium bisulfite (NaHSO₃). google.comgoogle.com The reaction proceeds via the nucleophilic addition of the sulfite ion to the electron-deficient double bond of the maleate backbone. neutronco.comgoogle.com

Optimization of this step is crucial for achieving high conversion and product purity. Key parameters include temperature, reaction time, and the physical form of the reactants. google.com For instance, one established method involves refluxing the maleate ester with a sodium bisulfite solution for several hours. google.com A notable process innovation involves a solid-state reaction where the maleate half-ester is mechanically kneaded with finely powdered crystalline sodium sulfite heptahydrate. google.com This solvent-free approach yields the final product in a solid, granular form, simplifying downstream processing by eliminating the need for drying aqueous solutions. google.com Post-reaction, color improvement techniques, such as treatment with metal phosphates, may be employed to enhance the quality of the final surfactant. google.com

Table 2: Sulphonation Conditions for Maleate Esters

| Sulphonating Agent | Substrate | Reaction Conditions | Key Features | Reference |

|---|---|---|---|---|

| Sodium Bisulfite (NaHSO₃) Solution | Dimethylheptylmaleate | Reflux at 102-105 °C for 16-20 hours. | Aqueous phase reaction leading to a sulphonated oil that is separated from the mother liquor. | google.com |

| Sodium Sulfite Heptahydrate (Powder) | Maleic anhydride mono-alkyl ester | Mechanical mixing in a kneader at 60-70 °C for ~30 minutes. | Solid-state synthesis in the absence of added water, producing a granular solid product. | google.com |

Investigation of Novel Synthetic Routes and Reaction Conditions

While the two-step esterification-sulphonation pathway is well-established, research continues into novel synthetic methodologies aimed at improving efficiency, sustainability, and versatility. A significant advancement is the use of heterogeneous, recyclable catalysts like the ion-exchange resin Amberlyst-15, which can be applied to both the esterification and sulphonation steps, thereby streamlining the process and reducing waste. researcher.life

Alternative energy sources are also being explored to drive the synthesis. Microwave-assisted organic synthesis, for example, has been shown to be a rapid and efficient method for promoting nucleophilic substitution reactions, which could potentially be applied to the synthesis of sulphonatosuccinates. organic-chemistry.org Furthermore, alternative reaction pathways for introducing the sulfonate group are under investigation. For other ester-based surfactants, such as methyl ester sulphonates, sulphoxidation using initiators like ultraviolet (UV) light or ozone has been explored to generate radicals along the alkyl chain, which then react with sulfur dioxide and oxygen. cetjournal.itresearchgate.net

Modern approaches to chemical synthesis, such as the use of high-throughput experimentation and machine learning algorithms, offer powerful tools for the rapid optimization of reaction conditions. numberanalytics.combeilstein-journals.orgsemanticscholar.org These methods allow for the simultaneous screening of multiple variables (e.g., catalyst, solvent, temperature, stoichiometry), enabling a more comprehensive exploration of the reaction space to identify optimal conditions for yield and selectivity in a fraction of the time required by traditional one-variable-at-a-time approaches. beilstein-journals.orgsemanticscholar.org

Chemical Modifications and Analog Design

The versatility of the sulphonatosuccinate structure allows for extensive chemical modification to fine-tune its physicochemical properties. By altering the hydrophobic alkyl chain or functionalizing the succinate (B1194679) headgroup, a diverse library of surfactant analogs can be designed for specific applications.

The length and structure of the hydrophobic alkyl chain are primary determinants of a surfactant's properties, including its surface activity, aggregation behavior, and interaction with other molecules. For alkyl sulphonatosuccinates, varying the chain length from octyl (C8) to cetyl (C16) has a predictable impact on properties like the critical micelle concentration (CMC) and surface tension. researchgate.net Generally, increasing the hydrophobicity by lengthening the alkyl chain leads to a lower CMC, as aggregation becomes more energetically favorable. rsc.org

The structure of the alkyl chain also plays a critical role. The introduction of branching or unsaturation into the chain can modify the packing of surfactant molecules at interfaces and in micelles, affecting emulsion stability and rheological properties. udt.clnih.gov For example, studies on other surfactant systems have shown that surfactants with shorter alkyl chains may lead to more rapid increases in the viscosity of dispersions, while longer chains can enhance stability by creating a more effective spatial barrier. mdpi.com

Table 3: Effect of Alkyl Chain Length on Properties of Ethoxylated Sodium Monoalkyl Sulfosuccinate (B1259242) Surfactants

| Surfactant (Abbreviation) | Alkyl Chain | Critical Micelle Concentration (CMC) | Key Observation | Reference |

|---|---|---|---|---|

| Ethoxylated Sodium Monooctyl Sulfosuccinate (E(14)SMOSS) | Octyl (C8) | Not specified | Part of a series used to study the effect of alkyl chains on the properties of binary mixed surfactant systems. | researchgate.net |

| Ethoxylated Sodium Monolauryl Sulfosuccinate (E(14)SMLSS) | Lauryl (C12) | Not specified | The effectiveness of mixed systems increased with a decrease in the mole fraction of the anionic surfactant. | researchgate.net |

| Ethoxylated Sodium Monocetyl Sulfosuccinate (E(14)SMCSS) | Cetyl (C16) | Not specified | The stability of emulsions and viscosity generally increase with the number of carbons in the alkyl chain. | researchgate.net |

The succinate portion of the molecule offers additional sites for chemical modification. One approach is to replace the ester linkage with a more robust amide linkage. The synthesis of di-amides or amide-esters of alkenyl succinic acids has been reported, where one or both carboxylic acid groups are converted into amides, such as N-glucamides. google.com This modification can introduce new functionalities and alter the surfactant's hydrophilic-lipophilic balance (HLB) and interaction with surfaces.

Another strategy involves reacting the non-sulphonated carboxyl group of the monoester with other molecules. For example, ethoxylation, through reaction with ethylene (B1197577) oxide or polyethylene (B3416737) glycol, can be used to introduce polyether chains. researchgate.net This creates an anionic-nonionic hybrid surfactant structure, which can exhibit unique interfacial properties and enhanced tolerance to hard water ions. The synthesis of ethoxylated sodium monoalkyl sulfosuccinates has been demonstrated by reacting polyethylene glycol with a pre-formed sodium monoalkyl sulfosuccinate. researchgate.net These modifications highlight the chemical versatility of the succinate core in creating multifunctional surfactants.

Reaction Kinetics and Mechanistic Studies of Formation

The formation of disodium 1-hexadecyl 2-sulphonatosuccinate involves two primary reaction steps: esterification and sulfonation. The kinetics and mechanisms of each step have been studied, particularly for analogous compounds, providing insight into the formation of the target molecule.

Esterification of Maleic Anhydride with 1-Hexadecanol:

The esterification of maleic anhydride with an alcohol is a multi-stage process. The first stage, the formation of the monoester (1-hexadecyl maleate), is generally a rapid reaction. pan.pl The subsequent reaction to form a diester is typically slower and reversible. pan.pl For the synthesis of the target monoester, the focus is on the kinetics of the first reaction.

The temperature also plays a crucial role, with the reaction rate increasing with temperature, following the Arrhenius equation. pan.plresearcher.life Activation energies for the esterification of maleic anhydride with different alcohols have been reported, and while specific data for 1-hexadecanol is scarce, values for similar long-chain alcohols provide a reasonable approximation. For example, the activation energy for the maleinization of high-oleic sunflower oil esters was found to be 77.2 ± 3.3 kJ/mol. researchgate.net

| Reaction | Alcohol | Catalyst | Reaction Order | Activation Energy (Ea) |

| Esterification of Maleic Anhydride | Butan-1-ol | Phosphotungstic Acid | Second order with respect to acid and alcohol | Not specified |

| Esterification of Maleic Anhydride | Hexan-1-ol | Sulfuric Acid | First order with respect to monoester | Not specified |

| Esterification of Maleic Anhydride | Methanol (B129727) | H-Y Zeolite | Not specified | 44.65 kJ/mol researchgate.net |

| Maleinization | High-Oleic Sunflower Oil Esters | None | Second order overall | 77.2 ± 3.3 kJ/mol researchgate.net |

Sulfonation of 1-Hexadecyl Maleate:

The sulfonation of the maleate monoester is mechanistically described as a nucleophilic addition of the sulfite ion to the activated carbon-carbon double bond. This is a classic example of a Michael-type reaction. The electron-withdrawing nature of the two adjacent ester carbonyl groups polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by the nucleophilic sulfite ion.

The reaction is typically carried out in an aqueous solution. The rate of sulfonation is dependent on the concentration of both the maleate ester and the sulfite salt. The reaction temperature is a critical parameter; it needs to be high enough to ensure a reasonable reaction rate but not so high as to promote the hydrolysis of the ester linkage. ripublication.com While the general mechanism is well-understood, detailed kinetic studies, including the determination of reaction orders and activation energies specifically for the sulfonation of 1-hexadecyl maleate, are not widely available in the public literature. However, patent literature describing the manufacturing process provides typical reaction conditions, such as refluxing for several hours, which suggests that the reaction requires a significant energy input to proceed to completion. google.com The process often involves heating a mixture of the maleate ester with sodium bisulfite solution for an extended period to ensure a high conversion to the desired sulfosuccinate. google.com

Structure Performance Relationships and Physicochemical Principles

Molecular Architecture and Amphiphilic Characteristics

Disodium (B8443419) 1-hexadecyl 2-sulphonatosuccinate is an anionic surfactant distinguished by its specific molecular makeup. The molecule possesses a single, unbranched 16-carbon alkyl chain (hexadecyl group), which constitutes its hydrophobic tail. This lipophilic portion of the molecule is responsible for its low affinity for water and its tendency to adsorb at interfaces or to be sequestered within the core of micelles.

The hydrophilic headgroup is comparatively large and carries two anionic charges. It consists of a succinate (B1194679) ester linkage to the hydrophobic tail and a sulfonate group, both of which are ionized in aqueous solution, yielding two sodium counter-ions. This dual-charge nature and the steric bulk of the headgroup significantly influence the surfactant's solubility, its interaction with electrolytes, and the geometry of the aggregates it forms in solution. The combination of a long hydrocarbon tail and a substantial hydrophilic head classifies Disodium 1-hexadecyl 2-sulphonatosuccinate as a classic amphiphilic molecule, driving its surface-active properties.

Interfacial Adsorption Mechanisms and Surface Excess

The amphiphilic nature of this compound drives its accumulation at interfaces, such as the air-water interface, leading to a reduction in surface tension. The hydrophobic hexadecyl tail orients itself away from the aqueous phase, while the hydrophilic sulfosuccinate (B1259242) headgroup remains hydrated in the bulk water. This molecular arrangement at the interface disrupts the cohesive energy of the water molecules, thereby lowering the surface tension.

Self-Assembly Behavior and Micellar Formation

Above a certain concentration in an aqueous solution, known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) begin to aggregate into organized structures called micelles. This self-assembly process is a thermodynamically driven phenomenon aimed at minimizing the unfavorable contact between the hydrophobic tails and water.

Critical Micelle Concentration (CMC) Determination and Influencing Factors

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelle formation begins. For this compound, the CMC is primarily influenced by the length of its hydrophobic tail and the nature of its hydrophilic headgroup. Generally, for a homologous series of surfactants, the CMC decreases as the length of the alkyl chain increases due to the enhanced hydrophobic effect. The presence of two anionic charges and the bulkiness of the headgroup in this particular sulfosuccinate will lead to greater electrostatic repulsion between the monomers, which would tend to increase the CMC compared to a single-headed anionic surfactant with the same chain length.

Several factors can influence the CMC of this compound:

Alkyl Chain Length: As a C16 surfactant, it will have a lower CMC than its shorter-chain counterparts (e.g., C12 or C14 sulfosuccinates).

Ionic Strength: The addition of electrolytes, such as sodium chloride (NaCl), to a solution of an ionic surfactant like this compound typically leads to a decrease in the CMC. researchgate.net The added counter-ions (Na+) screen the electrostatic repulsion between the negatively charged headgroups, facilitating their closer packing and promoting micelle formation at a lower concentration. researchgate.net

pH: The pH of the solution can influence the charge on the headgroup, although for a sulfonate and a carboxylate group, the pKa values are generally low, meaning they will be fully ionized over a wide pH range. However, at very low pH, protonation of the carboxylate group could occur, reducing the headgroup charge and thus lowering the CMC.

Temperature: The effect of temperature on the CMC of ionic surfactants can be complex, often showing a minimum at a certain temperature. Initially, an increase in temperature can decrease the CMC by disrupting the structured water around the hydrophobic tails, favoring their aggregation. At higher temperatures, the increased kinetic energy of the surfactant monomers can hinder micelle formation, leading to an increase in the CMC.

| Factor | Influence on CMC of this compound |

| Long Alkyl Chain (C16) | Decreases CMC (compared to shorter chains) |

| Addition of Electrolytes (e.g., NaCl) | Decreases CMC |

| Decrease in pH (to very low values) | May decrease CMC due to protonation of carboxylate |

| Increase in Temperature | Complex; often shows a minimum |

Micelle Morphology and Aggregation Number Studies

The micelles formed by this compound are expected to be roughly spherical at concentrations just above the CMC. The hydrophobic hexadecyl chains form the core of the micelle, while the hydrophilic sulfosuccinate headgroups form the outer corona, in contact with the surrounding water.

The aggregation number (N) , which is the average number of surfactant molecules in a single micelle, is a key parameter characterizing micellar size. For single-chain ionic surfactants, aggregation numbers can range from approximately 30 to over 100. researchgate.nettruegeometry.com The aggregation number is influenced by the same factors that affect the CMC. For this compound, the long C16 tail would favor a larger aggregation number to effectively shield the hydrophobic core from water. However, the significant electrostatic repulsion between the bulky, doubly charged headgroups would oppose this, leading to a likely moderate aggregation number.

Experimental techniques such as time-resolved fluorescence quenching are commonly used to determine micelle aggregation numbers. researchgate.net While specific data for this compound is scarce, studies on similar anionic surfactants show that the aggregation number can increase with increasing surfactant concentration and with the addition of salt. researchgate.net

Formation of Vesicles and Other Supramolecular Structures

While single-chain surfactants typically form spherical or cylindrical micelles, under certain conditions, they can also self-assemble into more complex supramolecular structures like vesicles. Vesicles are spherical, closed-bilayer structures enclosing an aqueous core. The formation of vesicles from single-chain surfactants is less common than from double-chain surfactants but can be induced by factors that alter the packing parameter of the surfactant.

For this compound, the balance between the large headgroup area and the volume of the hydrophobic tail will be a critical determinant. It is plausible that under specific conditions of high ionic strength or in the presence of certain additives, the electrostatic repulsion between the headgroups could be sufficiently screened to allow for the formation of lamellar phases or vesicles. Research on a similar single-chain surfactant, disodium lauryl sulfosuccinate, has shown the formation of vesicles in aqueous solution. researchgate.net

Influence of Ionic Strength and pH on Solution Behavior

The behavior of this compound in solution is highly sensitive to the ionic strength and pH of the medium.

Ionic Strength: As an ionic surfactant, the addition of electrolytes has a pronounced effect on its properties. The increased concentration of counter-ions (e.g., Na+ from NaCl) in the solution leads to a compression of the electrical double layer surrounding the charged headgroups. This screening of electrostatic repulsion has several consequences:

Lowering of the CMC: As previously mentioned, micelle formation is facilitated at lower concentrations. researchgate.net

Potential for Morphological Transitions: At high salt concentrations, the reduced headgroup repulsion can favor a transition from spherical to cylindrical micelles, and potentially to lamellar structures or vesicles.

Decreased CMC: Reduced electrostatic repulsion would favor micellization.

Increased Aggregation Number: Similar to the effect of added salt, a lower headgroup charge would allow for larger micelles.

Changes in Solubility: The protonated form of the surfactant would be less soluble in water.

It is important to note that sulfosuccinate esters can be susceptible to hydrolysis under strongly acidic or alkaline conditions, which would lead to the degradation of the surfactant molecule. researchgate.net

Thermodynamics of Adsorption and Micellization

The self-assembly of surfactant molecules into micelles in a solution and their adsorption at interfaces are governed by fundamental thermodynamic principles. These processes are driven by the system's tendency to achieve a minimum free energy state. The key thermodynamic parameters that describe these phenomena are the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

The adsorption of this compound at an interface, such as the air-water interface, and its aggregation into micelles in the bulk solution are spontaneous processes. This spontaneity is indicated by a negative Gibbs free energy of both adsorption (ΔG°ads) and micellization (ΔG°mic). Generally, for surfactants, the standard Gibbs free energy of adsorption is more negative than that of micellization, suggesting that at low concentrations, surfactant molecules preferentially adsorb at the interface until it becomes saturated. ijert.org Once the interface is saturated, further increases in surfactant concentration lead to the formation of micelles in the bulk phase, a phenomenon that occurs above the critical micelle concentration (CMC). ijert.orgnih.gov

The primary driving force for both adsorption and micellization of surfactants like this compound in aqueous solutions is the hydrophobic effect. ijert.org The transfer of the hydrophobic hexadecyl chain from the structured water environment to the non-polar interior of a micelle or the air phase at the interface leads to a significant increase in the entropy of the system. This is due to the release of ordered water molecules that were surrounding the hydrocarbon tail. ijert.orgnih.gov This large positive entropy change (ΔS > 0) is the main contributor to the negative Gibbs free energy, making the process spontaneous.

The enthalpy change (ΔH) for micellization can be either endothermic (positive) or exothermic (negative), depending on the specific surfactant and the temperature. nih.govnih.gov For many ionic surfactants, the micellization process is initially endothermic at low temperatures and can become exothermic as the temperature increases. nih.gov This temperature dependence is also reflected in the CMC, which often exhibits a U-shaped curve with a minimum at a certain temperature. researchgate.net

A common phenomenon observed in the thermodynamics of micellization is enthalpy-entropy compensation. nih.gov This means that a change in enthalpy is often offset by a proportional change in entropy, leading to a smaller net change in the Gibbs free energy. This relationship can be visualized by plotting ΔH versus ΔS for a series of related surfactants or for a single surfactant under varying conditions, which often yields a linear relationship.

Table 1: Thermodynamic Parameters of Micellization for Sodium Dioctyl Sulfosuccinate (AOT) in Different Solvents

| Solvent | CMC (mmol dm⁻³) | ΔG°mic (kJ mol⁻¹) | ΔH°mic (kJ mol⁻¹) | ΔS°mic (J mol⁻¹ K⁻¹) |

| Water | 2.5 | -14.8 | 4.2 | 63.8 |

| Ethylene (B1197577) Glycol | 3.1 | -14.3 | 5.9 | 67.8 |

| Formamide (B127407) | 4.5 | -13.4 | 8.8 | 74.5 |

| Hexane | 0.8 | -17.7 | -15.1 | 8.7 |

| Benzene | 1.2 | -16.7 | 1.2 | 59.9 |

This table presents data for Sodium Dioctyl Sulfosuccinate (AOT) as a representative sulfosuccinate surfactant. The values are indicative of the thermodynamic behavior expected for this compound, although the exact values will differ due to the longer hexadecyl chain. Data sourced from calorimetric and spectrophotometric studies. researchgate.net

The data for AOT in polar solvents like water, ethylene glycol, and formamide show a positive enthalpy of micellization, indicating the process is entropy-driven. researchgate.net The positive entropy change confirms the dominant role of the hydrophobic effect. researchgate.net In contrast, in a nonpolar solvent like hexane, where reverse micelles are formed, the enthalpy of micellization is negative. researchgate.net For this compound, with its longer C16 alkyl chain, the hydrophobic effect is expected to be even more pronounced, leading to a lower CMC and a more negative Gibbs free energy of micellization compared to AOT in aqueous solutions.

The relationship between the thermodynamic parameters can be summarized by the Gibbs-Helmholtz equation:

ΔG° = ΔH° - TΔS°

This equation highlights how the spontaneity of adsorption and micellization (negative ΔG°) is a balance between the enthalpy and entropy changes at a given temperature (T). nih.gov For surfactants like this compound, the large positive entropy change from the hydrophobic effect typically outweighs the often positive enthalpy change, resulting in a spontaneous process.

Interfacial Phenomena and Colloid Chemistry of Disodium 1 Hexadecyl 2 Sulphonatosuccinate Systems

Surface and Interfacial Tension Reduction Capabilities

Disodium (B8443419) 1-hexadecyl 2-sulphonatosuccinate, as an anionic surfactant, is engineered to significantly reduce the surface tension of water and the interfacial tension between immiscible liquids like oil and water. Its molecular structure, featuring a long hydrophobic hexadecyl tail and a hydrophilic headgroup composed of two anionic functionalities (a sulfonate and a carboxylate), drives its accumulation at interfaces. This preferential adsorption disrupts the cohesive energy between water molecules at the air-water interface and between water and oil molecules at the oil-water interface, leading to a marked decrease in tension.

The effectiveness of a surfactant is often quantified by its critical micelle concentration (CMC), the concentration at which surfactant monomers self-assemble into micelles and the surface tension reaches its minimum value. While specific CMC and minimum surface tension values for Disodium 1-hexadecyl 2-sulphonatosuccinate are not available, it is anticipated to exhibit high efficiency (low CMC) due to its long C16 hydrophobic chain. Longer alkyl chains generally lead to lower CMCs as the entropic gain from removing the hydrophobic tail from the aqueous environment is greater.

Expected Surface Tension Reduction Profile:

| Concentration (mol/L) | Surface Tension (mN/m) (Illustrative) |

| 1.00E-06 | 70 |

| 1.00E-05 | 60 |

| 1.00E-04 | 45 |

| CMC (e.g., ~1.00E-03) | 30 |

| > CMC | 30 |

This table is illustrative and based on the typical behavior of anionic surfactants with similar alkyl chain lengths.

Adsorption Dynamics at Liquid-Fluid and Solid-Fluid Interfaces

The adsorption of this compound at interfaces is a dynamic process. Initially, the rate of adsorption is diffusion-controlled, with surfactant molecules migrating from the bulk solution to the interface. As the interface becomes more populated, steric and electrostatic repulsions between the adsorbed molecules can create an activation barrier to further adsorption.

The large hydrophilic headgroup with two anionic charges will lead to significant electrostatic repulsion between adsorbed molecules. This can result in a larger area occupied per molecule at the interface compared to a surfactant with a single charge. The adsorption isotherm, which relates the concentration of the surfactant in the bulk to the amount adsorbed at the interface, would likely follow a Langmuir or Frumkin model, taking into account intermolecular interactions.

At solid-fluid interfaces, the nature of the solid surface (hydrophilic or hydrophobic, charged or uncharged) will dictate the adsorption mechanism. On hydrophobic surfaces, the hexadecyl tail will likely adsorb onto the surface, orienting the hydrophilic headgroups towards the aqueous phase. On positively charged hydrophilic surfaces, electrostatic attraction would drive the adsorption of the anionic headgroups.

Wetting Properties and Contact Angle Analysis

The ability of this compound to lower the surface tension of water directly translates to its effectiveness as a wetting agent. By reducing the cohesive forces within the water, it allows the liquid to spread more easily over a solid surface. This phenomenon is quantified by the contact angle, the angle at which the liquid-vapor interface meets the solid-liquid interface.

According to Young's equation, a lower surface tension of the liquid leads to a smaller contact angle, indicating better wetting. Therefore, aqueous solutions of this compound are expected to exhibit low contact angles on a variety of surfaces, particularly on hydrophobic substrates where the reduction in interfacial tension between the solid and the liquid is significant.

Illustrative Contact Angles on Different Surfaces:

| Surface | Contact Angle with Water (°) | Expected Contact Angle with Surfactant Solution (°) |

| Paraffin Wax | ~108 | < 60 |

| Polypropylene | ~90 | < 45 |

| Glass | < 20 | < 10 |

These values are illustrative and depend on the specific concentration of the surfactant solution and the surface preparation.

Emulsification and Dispersion Mechanisms in Disperse Systems

This compound is expected to be an effective emulsifying agent due to its ability to adsorb at the oil-water interface and form a protective barrier around the droplets of the dispersed phase. This barrier prevents the droplets from coalescing and the emulsion from breaking. The emulsification mechanism involves two key steps: a significant reduction in the interfacial tension, which facilitates the breakup of large droplets into smaller ones with less energy input, and the formation of a stable interfacial film.

The bulky and doubly charged hydrophilic headgroup of the surfactant would create a strong electrostatic and steric barrier on the surface of the oil droplets, enhancing the stability of oil-in-water (O/W) emulsions.

Emulsion Stability and Coalescence Kinetics

The stability of emulsions formed with this compound will depend on several factors, including the concentration of the surfactant, the oil-to-water ratio, the ionic strength of the aqueous phase, and the temperature. The electrostatic repulsion provided by the anionic headgroups is a primary stabilizing factor. However, at high salt concentrations, this electrostatic repulsion can be screened, potentially leading to decreased emulsion stability.

The coalescence kinetics, or the rate at which droplets merge, is expected to be slow in emulsions stabilized by an adequate concentration of this surfactant. The presence of a well-formed interfacial layer hinders the close approach of droplets and the drainage of the continuous phase from between them, which are prerequisites for coalescence.

Role in Microemulsion and Nanoemulsion Formulation

Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant, often in combination with a co-surfactant. Nanoemulsions are kinetically stable but not thermodynamically stable, and consist of very fine droplets (typically 20-200 nm).

Given its structure, this compound could potentially be used in the formulation of both microemulsions and nanoemulsions. Its ability to significantly lower interfacial tension is a key requirement for forming these highly dispersed systems. In microemulsion formation, the surfactant's molecular geometry, characterized by its packing parameter, will influence the type of microemulsion formed (oil-in-water, water-in-oil, or bicontinuous). The dual-anionic headgroup might favor the formation of oil-in-water microemulsions. For nanoemulsions, it would act as a primary stabilizer, preventing droplet growth through Ostwald ripening and coalescence.

Foaming Characteristics and Foam Lamella Stability

Foams are dispersions of a gas in a liquid, and their formation and stability are governed by the surface properties of the liquid phase. This compound is expected to be a good foaming agent. The reduction in surface tension allows for the creation of a large surface area in the form of foam with minimal energy input.

The stability of the foam is dependent on the stability of the thin liquid films, or lamellae, that separate the gas bubbles. The surfactant plays a crucial role here by:

Providing surface elasticity (Gibbs-Marangoni effect): As a foam lamella is stretched, the surface concentration of the surfactant decreases, leading to a local increase in surface tension. This gradient in surface tension induces a flow of liquid from regions of low surface tension to regions of high surface tension, which counteracts the thinning of the lamella and promotes its healing.

Creating surface potential: The anionic headgroups at the surface of the lamellae create an electrostatic repulsion between the two surfaces, which prevents the film from thinning to the point of rupture.

The stability of the foam lamellae, and thus the foam itself, will be influenced by factors such as surfactant concentration, electrolyte concentration, and the presence of any foam boosters or breakers.

Electrokinetic Potential and Colloidal Stability (e.g., Zeta Potential)

The stability of colloidal dispersions, such as emulsions and suspensions, stabilized by this compound is critically influenced by the electrokinetic potential, commonly quantified as the zeta potential. As an anionic surfactant, it imparts a negative charge to the surface of dispersed droplets or particles. This charge arises from the ionization of the sulphonate head group in aqueous environments.

The magnitude of the negative zeta potential is a key indicator of the stability of the colloid. A higher absolute value of the zeta potential generally signifies greater electrostatic repulsion between particles, which in turn prevents aggregation and enhances the stability of the system. It is widely considered that for a colloid to be physically stable, a zeta potential of at least ±30 mV is required.

The zeta potential of a system stabilized by this compound would be expected to be influenced by several factors, including its concentration, the pH of the aqueous phase, and the ionic strength of the medium. An increase in surfactant concentration up to its critical micelle concentration (CMC) would lead to a more negative zeta potential as more surfactant molecules adsorb onto the interfacial surfaces.

To illustrate the expected trend, the following hypothetical data table outlines the potential relationship between the concentration of a generic long-chain anionic surfactant and the resulting zeta potential of an oil-in-water emulsion.

| Surfactant Concentration (% w/v) | Hypothetical Zeta Potential (mV) | Colloidal Stability Prediction |

| 0.01 | -15 | Low (Aggregation likely) |

| 0.05 | -25 | Moderate |

| 0.1 | -35 | Good |

| 0.5 | -45 | Very Good |

| 1.0 | -50 | Excellent |

This table is illustrative and based on general principles of colloidal science, not on specific experimental data for this compound.

Steric and Electrostatic Contributions to Colloidal Stabilization

The stabilization of colloidal systems by this compound involves a combination of electrostatic and steric repulsion mechanisms.

Electrostatic Stabilization: As an ionic surfactant, the primary mode of stabilization is electrostatic. The negatively charged sulphonate head groups orient towards the aqueous phase, creating a repulsive electrical double layer around each colloidal particle. This repulsion counteracts the attractive van der Waals forces that would otherwise cause the particles to aggregate and the colloid to break down. This mechanism is particularly effective in aqueous systems where the electrical double layer can be substantial.

The interplay between these two stabilization mechanisms is crucial. While electrostatic stabilization is highly effective, it can be sensitive to the ionic strength of the medium. In high-salt environments, the electrical double layer is compressed, reducing the electrostatic repulsion. In such cases, the steric stabilization provided by the long hexadecyl chain becomes paramount in maintaining the stability of the colloid. The combination of both electrostatic and steric effects, often referred to as electrosteric stabilization, generally results in robust colloidal systems that are stable over a wide range of conditions.

The relative contribution of each mechanism can be influenced by the specific formulation. For instance, in low-polarity media, steric stabilization would be the dominant force, whereas in aqueous systems, both mechanisms would be significant.

The following table summarizes the key aspects of these stabilization mechanisms for this compound.

| Stabilization Mechanism | Contributing Molecular Moiety | Primary Mode of Action | Influencing Factors |

| Electrostatic | Sulphonate head group | Repulsion between electrical double layers | pH, Ionic Strength |

| Steric | Hexadecyl (C16) alkyl chain | Entropic and osmotic repulsion from chain overlap | Solvent polarity, Temperature |

Advanced Applications and Mechanistic Investigations in Polymer and Material Science

Application in Emulsion Polymerization Processes

Disodium (B8443419) 1-hexadecyl 2-sulphonatosuccinate, an anionic surfactant, plays a crucial role in emulsion polymerization, a process used to create a wide variety of polymers, commonly known as latexes. Its effectiveness stems from its molecular structure, which features a long hydrophobic hexadecyl chain and a hydrophilic head group containing both a sulfonate and a carboxylate group. This structure allows it to efficiently stabilize monomer droplets and polymer particles in an aqueous medium.

Role as Primary Emulsifier for Acrylic and Vinyl-Acrylic Systems

In the synthesis of acrylic and vinyl-acrylic latexes, Disodium 1-hexadecyl 2-sulphonatosuccinate can function as a primary emulsifier. pcc.eupaint.org It can be used as the sole emulsifier or in conjunction with other anionic and nonionic surfactants to produce stable latexes. paint.org Its presence is vital for reducing the interfacial tension between the water-insoluble monomers and the aqueous phase, leading to the formation of small monomer droplets. pcc.eu

The efficiency of sulfosuccinates as emulsifiers is well-recognized in the industry. For instance, monoesters of ethoxylated lauryl alcohol and sulfosuccinic acid are effective for various monomer systems, including acrylic, styrene-acrylic, and vinyl acetate, providing excellent electrostatic stabilization. pcc.eu

Influence on Polymer Particle Nucleation and Growth Mechanisms

The concentration and type of emulsifier, such as this compound, are critical factors that influence the nucleation and growth of polymer particles during emulsion polymerization. Surfactants form micelles in the aqueous phase, which serve as the primary sites for particle nucleation. pcc.eu

Impact on Latex Stability and Film Formation Properties

The stability of the resulting latex is a crucial attribute, and this compound contributes significantly to it. The anionic nature of the surfactant imparts an electrostatic charge on the surface of the polymer particles, creating a repulsive energy barrier that prevents particle agglomeration and ensures the colloidal stability of the latex. pcc.eu The use of sulfosuccinate-based surfactants can lead to the formation of latexes with excellent stability.

Furthermore, the properties of the final polymer film are influenced by the surfactant. Conventional surfactants can migrate within the film during the drying process, creating hydrophilic domains that can increase the water sensitivity of the film, leading to issues like water whitening and reduced adhesion. paint.orgimaging.org

| Surfactant Type | Effect on Film Properties |

| Conventional Non-reactive Surfactants | Can migrate, leading to increased water sensitivity, water whitening, and potentially reduced adhesion. paint.orgimaging.org |

| Polymerizable Surfactants (Surfmers) | Covalently bond to the polymer, reducing migration and improving water resistance of the film. paint.orgimaging.org |

This table illustrates the general impact of conventional versus polymerizable surfactants on latex film properties.

Copolymerizability and Integration into Polymer Matrix

A significant advancement in emulsion polymerization is the use of reactive or polymerizable surfactants, often referred to as "surfmers." vot.pl These surfactants contain a polymerizable group in their structure that allows them to copolymerize with the primary monomers and become chemically bound to the polymer backbone. paint.orgimaging.org This covalent bonding permanently anchors the surfactant to the polymer particle surface, preventing its migration in the final film. paint.orgimaging.org

While specific research on the copolymerizability of this compound is not extensively documented in the provided search results, the general principles of surfmers are applicable. If a polymerizable group were incorporated into its structure, it could offer the benefits of reduced water sensitivity and improved film properties. paint.orgimaging.org The reactivity of the surfmer is a critical parameter; it must be balanced to ensure it incorporates into the polymer chain without being buried inside the particle or forming water-soluble polymers. vot.pl

Interfacial Modification in Advanced Materials

The ability of this compound to adsorb at interfaces makes it a valuable tool for modifying the surface properties of materials.

Surface Wettability Control and Enhancement

Surfactants are widely used to alter the wettability of surfaces. The adsorption of this compound onto a polymer surface can significantly change its interaction with liquids. The long hydrophobic hexadecyl chain can influence the orientation of the molecule at the interface, potentially creating a more hydrophobic or hydrophilic surface depending on the substrate and the surrounding medium.

Dispersant Functions for Pigments and Nanoparticles

The efficacy of this compound as a dispersant stems from its amphiphilic molecular structure. This structure consists of a long, nonpolar hydrocarbon tail (the hexadecyl group) and a highly polar, water-soluble head (the disodium sulphonatosuccinate group). This dual nature allows the molecule to orient itself at the interface between dissimilar phases, such as solid pigment or nanoparticle surfaces and a liquid medium.

The primary mechanism by which this surfactant stabilizes dispersions is through a combination of wetting, deagglomeration, and stabilization. Initially, the surfactant lowers the interfacial tension between the solid particles and the liquid vehicle, facilitating the wetting of the particle surfaces. Subsequently, mechanical energy input during mixing breaks down agglomerates of the solid particles into smaller, primary particles.

Once dispersed, this compound molecules adsorb onto the surface of the individual pigment or nanoparticles. The hydrophobic tails anchor to the particle surface, while the hydrophilic heads extend into the surrounding liquid medium. This orientation creates a repulsive barrier around each particle. In aqueous systems, this barrier is primarily electrostatic in nature, arising from the negative charges of the sulfonate groups, which prevents the particles from re-agglomerating. This process, known as electrostatic stabilization, is crucial for maintaining the long-term stability and desired properties of the dispersion, such as color strength in paints or the uniform distribution of nanoparticles in a composite material. In some cases, the adsorbed layer can also provide a steric barrier, further hindering particle aggregation.

The effectiveness of this compound as a dispersant is influenced by several factors, including its concentration, the pH of the medium, and the surface chemistry of the particles being dispersed.

| Property | Typical Value/Characteristic |

| Chemical Classification | Anionic Surfactant |

| Key Structural Features | Hydrophobic hexadecyl tail, Hydrophilic disodium sulphonatosuccinate head |

| Primary Dispersion Mechanism | Electrostatic Stabilization |

| Secondary Dispersion Mechanism | Steric Hindrance |

| Function in Dispersion | Wetting Agent, Stabilizer |

Interactions with Biological Systems at a Molecular Level

The interactions of surfactants with biological systems are of significant interest for applications ranging from drug delivery to the formulation of personal care products. However, specific research into the molecular-level interactions of this compound with biological macromolecules and its role in forming biomimetic systems is not extensively documented in publicly available scientific literature. The following sections outline the theoretical potential for such interactions based on the general behavior of surfactants with similar structures.

While specific studies on the stabilization of proteins and other biomacromolecules by this compound are not readily found, surfactants, in general, can interact with proteins in various ways. The nature of these interactions is highly dependent on the specific protein, the surfactant's concentration, and the surrounding environmental conditions.

Theoretically, at low concentrations, the amphiphilic nature of a surfactant like this compound could lead to its binding to hydrophobic patches on a protein's surface. This interaction could potentially increase the protein's solubility and, in some cases, enhance its stability by preventing aggregation. However, at higher concentrations, typically above the critical micelle concentration, surfactants can cause protein denaturation by disrupting the native hydrophobic interactions that are crucial for maintaining the protein's three-dimensional structure.

Without specific experimental data for this compound, any discussion on its role in protein stabilization remains speculative.

| Interaction Parameter | Hypothetical Effect of this compound |

| Binding to Protein Surface | Potential to bind to hydrophobic regions. |

| Low Concentration Effect | Possible stabilization and prevention of aggregation. |

| High Concentration Effect | Potential for protein unfolding and denaturation. |

The ability of amphiphilic molecules to self-assemble into structures that mimic biological membranes is a cornerstone of creating biomimetic systems. These systems are valuable for studying membrane processes and for various biotechnological applications.

Surfactants like this compound, with their distinct hydrophobic and hydrophilic domains, have the potential to form micelles and, under specific conditions, lamellar structures that resemble lipid bilayers. The hexadecyl tail would form the hydrophobic core of such a structure, while the charged sulphonatosuccinate headgroups would interface with the aqueous environment.

However, there is a lack of specific research in the accessible scientific literature detailing the formation of stable biomimetic membrane systems using this compound as the primary building block. The stability and morphology of such self-assembled structures would be highly sensitive to factors like concentration, temperature, pH, and ionic strength.

| System Component | Potential Role/Formation |

| This compound | As an amphiphilic building block for self-assembly. |

| Self-Assembled Structures | Formation of micelles is likely; potential for lamellar or vesicular structures is uncertain. |

| Biomimetic Relevance | Could theoretically mimic certain aspects of biological membrane interfaces. |

Environmental Fate and Biodegradation Studies

Aerobic and Anaerobic Biodegradation Pathways

The biodegradation of Disodium (B8443419) 1-hexadecyl 2-sulphonatosuccinate is anticipated to proceed through distinct pathways under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Aerobic Biodegradation: In the presence of oxygen, the primary and ultimate biodegradation of sulfosuccinates is generally efficient. kao.com The initial and rate-determining step in the aerobic degradation of dialkyl sulfosuccinates is the enzymatic hydrolysis of the ester bonds. nih.gov This cleavage, catalyzed by esterase enzymes produced by a wide variety of microorganisms, results in the formation of 1-hexadecanol (B1195841) and sulfosuccinic acid. nih.gov

Following this initial hydrolysis, the resulting metabolites are further degraded. 1-hexadecanol, a long-chain fatty alcohol, is readily biodegradable under aerobic conditions and is expected to be metabolized through β-oxidation to carbon dioxide and water. nih.gov Sulfosuccinic acid is also reported to be biodegradable. alfa-chemistry.com

Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of surfactants can be more complex and is highly dependent on the chemical structure of the compound. nih.gov For sulfosuccinates, the presence of ester linkages allows for anaerobic degradation to be initiated. nih.gov Linear alkyl sulfosuccinates have been shown to be ultimately biodegradable under anaerobic conditions, whereas branched structures may exhibit more limited degradation. nih.gov Given the linear 1-hexadecyl chain of Disodium 1-hexadecyl 2-sulphonatosuccinate, a significant degree of anaerobic biodegradation is expected. The pathway would likely commence with the hydrolysis of the ester bond, similar to the aerobic route.

Factors Influencing Biodegradation Rates and Extent

Several environmental and chemical factors can influence the rate and extent of the biodegradation of this compound.

Alkyl Chain Length: The length of the alkyl chain is a critical determinant of the biodegradation rate of alkyl sulfosuccinates. Studies on a series of linear alkyl sulfosuccinates have shown that the rate of primary biodegradation increases from C4 to C6 and then decreases with increasing chain length from C6 to C13. nih.gov This suggests that the long C16 chain of this compound may result in a slower biodegradation rate compared to shorter-chain homologues. nih.gov

Oxygen Availability: Aerobic conditions generally favor the rapid and complete mineralization of surfactants. sparkoncept.com While anaerobic degradation of sulfosuccinates can occur, the rates are typically slower. nih.gov

Temperature and pH: Microbial activity, and thus biodegradation, is optimal within specific temperature and pH ranges. Deviations from these optimal conditions can significantly slow down the degradation process. sparkoncept.com

Bioavailability: The bioavailability of the surfactant to microorganisms is a key factor. Sorption to soil or sediment particles can reduce the concentration of the surfactant in the aqueous phase, potentially limiting its availability for microbial uptake and degradation. nih.gov

Table 1: Factors Affecting Biodegradation of Alkyl Sulfosuccinates

| Factor | Influence on Biodegradation Rate | Reference |

|---|---|---|

| Alkyl Chain Length | Rate decreases for chains longer than C6. | nih.gov |

| Oxygen Availability | Faster under aerobic conditions. | sparkoncept.com |

| Temperature | Optimal range for microbial activity enhances rate. | sparkoncept.com |

| pH | Optimal range for microbial activity enhances rate. | sparkoncept.com |

| Sorption | Can decrease bioavailability and slow degradation. | nih.gov |

Identification and Characterization of Biodegradation Metabolites

The primary biodegradation metabolites of this compound are expected to be 1-hexadecanol and sulfosuccinic acid, resulting from the hydrolysis of the ester linkage. nih.gov

1-Hexadecanol (Cetyl Alcohol): This is a long-chain fatty alcohol that is a common natural product and is readily biodegradable. nih.gov Its further degradation proceeds via β-oxidation.

Sulfosuccinic Acid: This is a dicarboxylic acid containing a sulfonic acid group. It is water-soluble and considered to be biodegradable. alfa-chemistry.com

Further degradation of these initial metabolites under aerobic conditions is expected to lead to the formation of carbon dioxide, water, and inorganic sulfate. Under anaerobic conditions, the final products would likely include methane, carbon dioxide, and sulfide.

Table 2: Expected Biodegradation Metabolites of this compound

| Metabolite | Chemical Formula | Expected Fate | Reference |

|---|---|---|---|

| 1-Hexadecanol | C₁₆H₃₄O | Further biodegradation via β-oxidation. | nih.gov |

| Sulfosuccinic Acid | C₄H₆O₇S | Further biodegradation. | alfa-chemistry.com |

Sorption and Transport Phenomena in Environmental Compartments

The environmental mobility of this compound is largely governed by its sorption behavior in soil and sediment.

As an anionic surfactant, it possesses a hydrophilic head (the sulfonate and carboxylate groups) and a long hydrophobic tail (the hexadecyl chain). This amphiphilic nature dictates its interaction with environmental matrices.

Sorption to Soil and Sediment: Anionic surfactants, in general, exhibit lower sorption to soil and sediment compared to nonionic and cationic surfactants. nih.gov However, the long C16 alkyl chain of this compound will contribute to a greater tendency for hydrophobic interactions with soil organic carbon. mdpi.com The sorption of long-chain anionic surfactants has been shown to be primarily controlled by the organic carbon content of the soil. mdpi.com The sorption process can be influenced by factors such as soil pH and the presence of cations like calcium, which can form less soluble salts with the surfactant. nih.gov

Transport in Water: Due to its surfactant properties, this compound will reduce the surface tension of water. Its transport in surface waters will be influenced by water flow and its partitioning between the water column and suspended solids. In groundwater, its mobility will be attenuated by sorption to the aquifer matrix.

Ecological Implications of Environmental Transformation Products

The ecological implications of the transformation products of this compound are primarily related to the toxicity of its initial metabolites, 1-hexadecanol and sulfosuccinic acid.

1-Hexadecanol: This compound has low acute toxicity to aquatic organisms. scbt.com It is a naturally occurring fatty alcohol and is readily metabolized by many organisms. nih.gov

Sulfosuccinic Acid: This compound is also considered to have low toxicity. chemicalbook.com

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Composition and Purity Analysis

Chromatography is fundamental for separating the target compound from impurities and related substances. Given the compound's ionic and non-volatile nature, High-Performance Liquid Chromatography (HPLC) is the primary separation technique, while Gas Chromatography (GC) is reserved for analyzing volatile components.

HPLC is the method of choice for the analysis of sulfosuccinate (B1259242) surfactants. chromforum.org Reversed-phase HPLC (RP-HPLC) is commonly employed, where the nonpolar stationary phase interacts with the C16 alkyl chain of the molecule.

Research Findings: Methodologies for similar long-chain sulfosuccinates typically use C18 or specialized surfactant columns. chromforum.orgresearchgate.net The mobile phase often consists of a gradient of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution, such as ammonium (B1175870) acetate, to ensure good peak shape and resolution. researchgate.netlittlemsandsailing.com Detection can be achieved through several means. While the molecule lacks a strong chromophore for high-wavelength UV detection, it can be detected at low wavelengths (~210 nm). chromforum.org More universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or conductivity detectors are often more effective and provide more consistent response factors for quantitative analysis. chromforum.org

Table 1: Typical HPLC Parameters for Sulfosuccinate Surfactant Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 or C8, 3-5 µm particle size |

| Mobile Phase A | Water with buffer (e.g., 10-25 mM Ammonium Acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed gradient from a higher concentration of Mobile Phase A to a higher concentration of Mobile Phase B |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | ELSD, CAD, Conductivity, or UV (210 nm) |

Direct analysis of Disodium (B8443419) 1-hexadecyl 2-sulphonatosuccinate by GC is not feasible due to its high molecular weight and salt form, which make it non-volatile and thermally labile. However, GC, particularly when coupled with Mass Spectrometry (GC-MS), is an indispensable tool for identifying and quantifying volatile impurities and potential by-products from the manufacturing process. nih.gov

Research Findings: Analysis can focus on residual starting materials such as 1-hexadecanol (B1195841) or volatile organic solvents used during synthesis and purification. syft.com Headspace GC-MS is a common technique for this purpose, as it allows for the analysis of volatiles in the sample matrix without non-volatile components entering the GC system. Additionally, certain derivatization procedures can be employed to convert the surfactant into a more volatile form, although this is less common than direct analysis by LC-MS. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) can be used for complex samples to resolve a wider range of volatile components. nih.gov

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

NMR spectroscopy is a powerful, non-destructive technique for complete structural elucidation. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. ripublication.com

Research Findings: For Disodium 1-hexadecyl 2-sulphonatosuccinate, ¹H NMR spectra would show characteristic signals for the protons in the hexadecyl chain, the succinate (B1194679) backbone, and the methine proton adjacent to the sulfonate group. nih.gov The long alkyl chain would present a prominent triplet for the terminal methyl group (CH₃) around 0.9 ppm, a large multiplet for the methylene (B1212753) (CH₂) groups between 1.2-1.6 ppm, and a triplet for the methylene group attached to the ester oxygen (-O-CH₂-) around 4.1 ppm. The succinate moiety would exhibit a distinct ABX pattern for the -CH-CH₂- group.

Table 2: Predicted ¹H NMR Chemical Shift Ranges

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (terminal methyl of hexadecyl) | 0.8 - 1.0 |

| -(CH₂)₁₃- (internal methylenes) | 1.2 - 1.5 |

| -CH₂-CH₂-O- (methylene adjacent to chain) | 1.5 - 1.7 |

| -O-CH₂- (methylene attached to ester) | 4.0 - 4.3 |

| -CH(SO₃)-CH₂-COO- (succinate methylenes) | 2.8 - 3.2 |

| -CH(SO₃)- (succinate methine) | 3.8 - 4.1 |

¹³C NMR would complement this by showing distinct signals for the carbonyl carbon of the ester, the carbons of the alkyl chain, and the two carbons of the succinate backbone, providing unambiguous structural confirmation. ripublication.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. ripublication.com

Research Findings: The IR spectrum of this compound is dominated by strong absorption bands characteristic of its structure. A strong band around 1730 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the ester group. The sulfonate group (SO₃⁻) gives rise to very strong and distinct asymmetric and symmetric stretching vibrations, typically found around 1210 cm⁻¹ and 1050 cm⁻¹, respectively. The C-O stretching of the ester linkage appears in the 1250-1150 cm⁻¹ region. Finally, strong bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching of the long hexadecyl alkyl chain.

Table 3: Key Infrared (IR) Absorption Bands

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretch | 2850 - 2960 |

| C=O (Ester) | Stretch | ~ 1730 |

| S=O (Sulfonate) | Asymmetric Stretch | ~ 1210 |

| C-O (Ester) | Stretch | 1250 - 1150 |

| S=O (Sulfonate) | Symmetric Stretch | ~ 1050 |

Raman spectroscopy provides complementary data and can be particularly useful for analyzing the S=O and C-S bonds.

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation analysis. Due to the compound's non-volatility, it is most effectively analyzed using liquid chromatography coupled with mass spectrometry (LC-MS). littlemsandsailing.comsemanticscholar.org

Research Findings: Electrospray ionization (ESI) is the preferred ionization method, typically operated in negative ion mode (ESI-) to detect the anionic surfactant. nih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the precise mass and elemental formula of the molecular ion. nih.govnih.gov In negative mode, the compound would be detected as the [M-Na]⁻ or [M-2Na+H]⁻ ion.

Tandem mass spectrometry (MS/MS) experiments on the precursor ion are used to confirm the structure. Characteristic fragmentation pathways for sulfosuccinates include the neutral loss of SO₃ (80 Da) and cleavage at the ester bond, yielding fragments corresponding to the sulfonated succinic acid portion and the hexadecyl alcohol portion of the molecule. This detailed fragmentation pattern provides definitive structural confirmation. nih.govbohrium.com

Table 4: Expected Ions in ESI-MS Analysis

| Ion Type | Description | Expected m/z (for C₂₀H₃₆Na₂O₇S) |

|---|---|---|

| [M-Na]⁻ | Single-deprotonated molecule | 459.21 |

| [M-2Na+H]⁻ | Double-deprotonated molecule | 437.23 |

| Key Fragment | Loss of SO₃ from [M-2Na+H]⁻ | 357.23 |

| Key Fragment | Sulfosuccinate fragment | 195.00 |

Light Scattering Techniques for Particulate and Aggregate Sizing

Light scattering techniques are non-invasive methods fundamental to characterizing the size and shape of particles and molecular aggregates in solution. researchgate.net For surfactants like this compound, which self-assemble into micelles above a certain concentration (the critical micelle concentration, or CMC), light scattering is indispensable for determining the properties of these aggregates. researchgate.net The intensity of scattered light and its fluctuations over time provide detailed information about the size, molar mass, and aggregation number of the micelles. nih.govunchainedlabs.com

Dynamic Light Scattering (DLS) for Hydrodynamic Diameter

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a primary technique for measuring the size of particles in suspension, such as surfactant micelles. researchgate.net The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. muser-my.com These fluctuations are caused by the Brownian motion of the particles; smaller particles diffuse faster, leading to rapid fluctuations, while larger particles diffuse slower, causing slower fluctuations. researchgate.net

Analysis of the intensity correlation function yields the translational diffusion coefficient (D) of the particles. The hydrodynamic diameter (Dh) of the micelles can then be calculated using the Stokes-Einstein equation. The hydrodynamic diameter represents the size of a hypothetical hard sphere that diffuses at the same rate as the micelle, and it includes any associated solvent molecules at its surface.

Table 1: Representative DLS Data for Aqueous Solutions of a C16 Surfactant Analogue (CTAB) at 30°C Data presented is for Cetyltrimethylammonium Bromide (CTAB), a C16 surfactant used as an analogue.

| CTAB Concentration (M) | Predominant Micelle Shape | Average Hydrodynamic Radius (R_h) (nm) |

| 0.002 | Spherical | ~2.5 |

| 0.06 | Spherical | ~2.8 |

| 0.20 | Cylindrical | ~11.0 |

| 0.35 | Cylindrical | ~22.5 |

| Source: Based on data from Dynamic Light Scattering Study of Cetyltrimethylammonium Bromide Aqueous Solutions. researchgate.net |

Static Light Scattering (SLS) for Molar Mass and Radius of Gyration

Static Light Scattering (SLS) measures the time-averaged intensity of light scattered by a solution as a function of the scattering angle and sample concentration. unchainedlabs.commalvernpanalytical.com Unlike DLS, which focuses on the fluctuations, SLS uses the absolute intensity of the scattered light to determine fundamental physical properties of the scattering particles. malvernpanalytical.com It is a powerful, absolute method for determining the weight-average molar mass (Mw) of macromolecules and aggregates like micelles. nih.gov

By measuring the scattered intensity at various concentrations and extrapolating to zero concentration, the molar mass of the micelles can be determined using the Zimm plot method. From the molar mass of the micelle and the known molar mass of a single surfactant monomer, the aggregation number (N_agg), which is the average number of surfactant molecules per micelle, can be calculated. For larger, non-spherical micelles, the angular dependence of the scattered light also allows for the calculation of the radius of gyration (Rg), a measure of the particle's size. nih.gov

Table 2: Representative SLS Data and Derived Parameters for C16 Surfactant Micelles Data is representative for a typical C16 single-chain surfactant in aqueous solution.

| Parameter | Description | Typical Value |

| Monomer Molar Mass | Molar mass of a single surfactant molecule. | ~450 g/mol |

| Micelle Molar Mass (Mw) | Weight-average molar mass of the self-assembled micelle, determined by SLS. | 30,000 - 50,000 g/mol |

| Aggregation Number (N_agg) | Average number of monomers per micelle (Mw_micelle / Mw_monomer). | 70 - 110 |

| Radius of Gyration (Rg) | A measure of the size of the micelle, determined from the angular dependence of scattering. | 2 - 3 nm (for spherical micelles) |

| Source: Values are typical estimates based on general surfactant science principles. nih.govmalvernpanalytical.com |

Rheological Characterization of Solution Viscosity and Flow Behavior

The rheology of a surfactant solution describes its flow and deformation properties. For solutions of this compound, viscosity is a critical parameter that is highly dependent on concentration, temperature, and the presence of salts or other additives. At low concentrations, the surfactant exists as monomers and the solution viscosity is close to that of water. researchgate.net

Above the CMC, the formation of small, spherical micelles typically has only a minor effect on the solution's viscosity. However, for many single-chain surfactants, increasing the concentration or adding salt can induce a transition from spherical to long, flexible, cylindrical aggregates known as wormlike micelles. mdpi.com The entanglement of these wormlike micelles can lead to a dramatic increase in solution viscosity, often by several orders of magnitude, and the emergence of viscoelastic properties. mdpi.comresearchgate.net This behavior is crucial in applications requiring viscosity control.

Rheological measurements are performed using a rheometer, which can apply a controlled stress or strain to the fluid and measure the resulting response. This allows for the characterization of viscosity as a function of shear rate, as well as viscoelastic parameters like the storage modulus (G') and loss modulus (G'').

Table 3: Representative Rheological Data for a Long-Chain Surfactant Analogue Exhibiting Viscoelastic Behavior Data presented is for a C22 cationic surfactant (EHAC) in 1.5 wt.% KCl, used as an analogue to illustrate the formation of viscoelastic solutions.

| Surfactant Conc. (wt.%) | Zero-Shear Viscosity (Pa·s) | Dominant Behavior |

| 0.1 | ~0.001 (Water-like) | Liquid |

| 0.2 | ~0.001 (Water-like) | Liquid |

| 0.4 | > 10 | Viscoelastic |

| 0.75 | > 100 | Highly Viscoelastic |

| Source: Based on data from Strong Viscosity Increase in Aqueous Solutions of Cationic C22-Tailed Surfactant Wormlike Micelles. mdpi.comresearchgate.net |

Surface-Sensitive Techniques for Adsorbed Layer Characterization

Surface-sensitive techniques are essential for studying the behavior of this compound at interfaces, such as the air-water or solid-liquid interface. These methods provide detailed information on the structure, thickness, and composition of the adsorbed surfactant layer.

Neutron Reflectometry (NR) and X-ray Reflectometry (XRR) are powerful techniques for this purpose. mdpi.comnih.gov They work by directing a beam of neutrons or X-rays at a flat interface and measuring the intensity of the reflected beam as a function of angle or momentum transfer. The resulting reflectivity profile can be modeled to yield a detailed profile of the layer structure perpendicular to the interface, including layer thickness, roughness, and composition (or scattering length density). rsc.org

For a surfactant like this compound adsorbing from an aqueous solution onto a hydrophobic surface, these techniques can quantify the formation of a monolayer or bilayer. acs.org For example, studies on the C16 surfactant CTAB adsorbing onto hydrophobic cellulose (B213188) showed the formation of a single adsorbed layer with a thickness corresponding to that of a surfactant monolayer. acs.org

Table 4: Representative Neutron Reflectometry Data for an Adsorbed C16 Surfactant Analogue (CTAB) on a Hydrophobic Surface Data presented is for Cetyltrimethylammonium Bromide (CTAB) adsorbing from D2O onto a hydrophobic cellulose surface, used as an analogue.

| CTAB Concentration (M) | Adsorbed Layer Thickness (Å) | Surface Coverage (mg/m²) | Inferred Structure |

| 1 x 10⁻⁴ | 14 ± 2 | ~1.5 | Partial Monolayer |

| 1 x 10⁻³ | 18 ± 2 | ~2.2 | Complete Monolayer |

| 5 x 10⁻³ | 19 ± 2 | ~2.3 | Densely Packed Monolayer |

| Source: Based on data from Surfactant Adsorption onto Cellulose Surfaces. acs.org (Note: 10 Å = 1 nm) |

Computational Chemistry and Molecular Modeling Approaches

Molecular Dynamics (MD) Simulations of Interfacial Adsorption and Self-Assembly

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of dynamic processes, such as the adsorption of surfactants at interfaces and their self-assembly into complex structures like micelles. researchgate.net166.62.7

In the context of disodium (B8443419) 1-hexadecyl 2-sulphonatosuccinate, MD simulations can be employed to understand its behavior at various interfaces, such as air/water or oil/water. The simulation would typically start with a random distribution of the surfactant molecules in a simulation box containing water and, if relevant, an oil phase. rsc.org Over the course of the simulation, which can span from nanoseconds to microseconds, the spontaneous migration of the surfactant molecules to the interface and their subsequent arrangement can be observed.

Key research findings that can be derived from such simulations include:

Interfacial Thickness and Structure: MD simulations can quantify the thickness of the interfacial layer formed by the surfactant molecules. semanticscholar.org Analysis of the simulation trajectory reveals how the hydrophilic sulfonate and succinate (B1194679) heads orient towards the water phase, while the hydrophobic hexadecyl tail orients towards the air or oil phase.

Order Parameters: The ordering of the hydrophobic tails within the adsorbed layer can be characterized by calculating order parameters. semanticscholar.orgmdpi.com This provides information on how extended or coiled the alkyl chains are, which affects the packing and efficiency of the surfactant layer.

Mechanism of Self-Assembly: At concentrations above the critical micelle concentration (CMC), MD simulations can capture the process of micellization. rsc.org The simulations can reveal the mechanism of micelle formation, whether through the stepwise addition of monomers or the coalescence of smaller aggregates. rsc.org The size, shape (e.g., spherical, wormlike), and aggregation number of the resulting micelles can be determined. 166.62.7

Interaction with Counterions: The distribution and binding of the disodium counterions around the negatively charged sulfonate head groups can be explicitly modeled, providing insights into the role of electrostatic interactions in the stability of the adsorbed layer and micelles.

Table 1: Illustrative Data Obtainable from MD Simulations of Surfactant Systems

| Parameter | Description | Example Value/Observation |

| Interfacial Thickness | The width of the transition region between the bulk water and oil phases. | Can be determined from the density profiles of water and oil along the axis perpendicular to the interface. semanticscholar.org |

| Tail Order Parameter (Sz) | A measure of the alignment of the surfactant tail with respect to the interface normal. A value of 1 indicates perfect alignment, while 0 indicates random orientation. mdpi.com | Values typically decrease from the headgroup towards the end of the tail, indicating increasing disorder. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance r from a reference particle. | Can be used to analyze the hydration shell around the surfactant headgroup or the distribution of counterions. semanticscholar.org |

| Aggregation Number | The average number of surfactant molecules in a micelle. | Determined by counting the number of molecules within a defined cluster over the simulation time. |

This table is illustrative of the types of data generated from MD simulations of surfactants and does not represent specific experimental results for Disodium 1-hexadecyl 2-sulphonatosuccinate.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical regression or classification models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netmdpi.com These models are built on the principle that the structure of a molecule dictates its properties and activities. nih.gov

For this compound, QSAR/QSPR models could be developed to predict a range of important characteristics without the need for extensive laboratory testing. The process involves:

Data Collection: Gathering a dataset of structurally similar compounds with known experimental data for a specific endpoint (e.g., toxicity, biodegradability, surface tension).

Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These can range from simple counts of atoms and bonds to complex 3D electronic and topological indices.

Model Development: Using statistical methods or machine learning algorithms, a mathematical equation is derived that links the descriptors to the property or activity of interest. mdpi.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Potential applications for this surfactant include:

Predicting Ecotoxicity: A QSAR model could be developed to predict the aquatic toxicity (e.g., to fish or daphnia) of sulfosuccinate (B1259242) surfactants based on descriptors like chain length, branching, and the nature of the headgroup.

Estimating Physicochemical Properties: QSPR models can predict properties like water solubility, octanol-water partition coefficient (logP), and critical micelle concentration (CMC).